molecular formula C10H18ClN3O2 B13819412 3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride

3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride

Cat. No.: B13819412
M. Wt: 247.72 g/mol
InChI Key: IKOFWFIYOSZSMY-UHFFFAOYSA-N
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Description

3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride is a chemical compound with a unique structure that combines a cyclohexyl group, an aminomethyl group, and an oxadiazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride typically involves multiple steps. One common method includes the reaction of a cyclohexylmethylamine with a suitable oxadiazolone precursor under controlled conditions. The reaction is often carried out in the presence of a solvent such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high purity and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions, thereby improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions may require the use of catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • 2-(2-(Dimethylamino)ethoxy)ethanol
  • Bromomethyl methyl ether

Uniqueness

3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18ClN3O2

Molecular Weight

247.72 g/mol

IUPAC Name

3-[[2-(aminomethyl)cyclohexyl]methyl]-4H-1,2,4-oxadiazol-5-one;hydrochloride

InChI

InChI=1S/C10H17N3O2.ClH/c11-6-8-4-2-1-3-7(8)5-9-12-10(14)15-13-9;/h7-8H,1-6,11H2,(H,12,13,14);1H

InChI Key

IKOFWFIYOSZSMY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CC2=NOC(=O)N2)CN.Cl

Origin of Product

United States

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